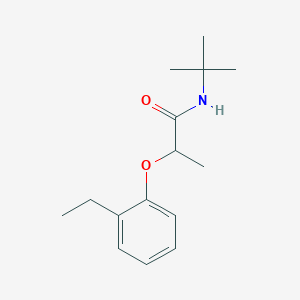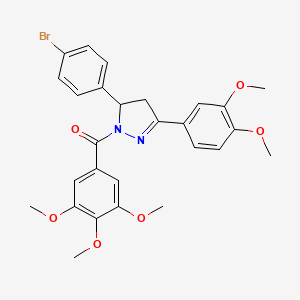
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and is known for its potent hallucinogenic properties. ETH-LAD has gained significant attention in the scientific community due to its unique chemical structure and potential applications in research.
作用机制
The exact mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a role in regulating mood, perception, and cognition. N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is believed to bind to this receptor, leading to altered perception and hallucinations.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as alter body temperature and respiration. It has also been shown to increase levels of the neurotransmitter serotonin in the brain, which is believed to play a role in its hallucinogenic effects.
实验室实验的优点和局限性
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it an ideal tool for investigating the role of this receptor in various physiological processes. However, its potent hallucinogenic effects can also be a limitation, as it can be difficult to distinguish between the effects of the drug and the effects of the experimental manipulation.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One potential application is in the development of novel treatments for mental health disorders. N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have potential therapeutic effects in treating depression and anxiety, and further research in this area could lead to the development of new treatments. Additionally, further research could investigate the potential use of N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in studying the role of the 5-HT2A receptor in various physiological processes, as well as its potential use in treating other medical conditions.
In conclusion, N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in research. It has been studied for its effects on the central nervous system, including its ability to induce hallucinations and alter perception. Further research in this area could lead to the development of new treatments for mental health disorders, as well as a better understanding of the role of the 5-HT2A receptor in various physiological processes.
合成方法
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is synthesized through a complex chemical process that involves several steps. The first step involves the synthesis of the intermediate compound, 2-bromo-LSD, which is then reacted with N-ethyl-4-methoxyaniline to form the final product, N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide requires expertise in organic chemistry and access to specialized laboratory equipment.
科学研究应用
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been used in several scientific research studies to investigate its potential applications in various fields. It has been studied for its effects on the central nervous system, including its ability to induce hallucinations and alter perception. It has also been studied for its potential therapeutic applications in treating mental health disorders such as depression and anxiety.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-6-10-17(11-7-15)21-20(23)22-14-4-5-19(22)16-8-12-18(24-2)13-9-16/h6-13,19H,3-5,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFRJVAFVGCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)


![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)

![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)


![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)